Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to inhibition of the target’s activity . The interaction with these targets results in changes that can lead to the therapeutic effects of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting they may affect the biochemical pathways involved in the growth and replication of this bacterium .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis , suggesting that they may have antimicrobial effects at the molecular and cellular level.
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzothiazole with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base catalyst such as L-proline . The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as sodium borohydride.
Scientific Research Applications
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial and antifungal agents.
Medicine: Research has shown potential anticancer properties, making it a subject of interest in cancer therapy studies.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and electroluminescence
Comparison with Similar Compounds
Ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
2-Arylbenzothiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-17-12(16)7-9(15)8-18-13-14-10-5-3-4-6-11(10)19-13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMHXDBLVJYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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